molecular formula C16H10BrN3O5S2 B2404572 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-44-3

2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2404572
M. Wt: 468.3
InChI Key: OLMSUIATMNQNFR-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a chemical compound with the linear formula C24H19N3O5S2 . It belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” are not detailed in the retrieved sources.

Scientific Research Applications

Antifungal Applications

Compounds similar to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been synthesized and tested for their antifungal properties. For example, Narayana et al. (2004) synthesized various benzamides, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, which demonstrated potential as antifungal agents (Narayana et al., 2004).

Photodynamic Therapy

A study by Pişkin et al. (2020) discussed the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, similar in structure to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, exhibited properties useful in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Evaluation

Compounds structurally related to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been evaluated for their antimicrobial activity. Chawla (2016) synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives and confirmed their antimicrobial efficacy against various bacterial and fungal species (Chawla, 2016).

Cancer Treatment

Derivatives of compounds like 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been investigated for their potential in cancer treatment. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited promising anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Anticonvulsant Activity

A study by Singh et al. (2012) on 1, 3, 4-thiadiazol derivatives, structurally similar to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, revealed their effectiveness as anticonvulsant agents. This highlights another potential application of such compounds (Singh, Sarthy, & Lohani, 2012).

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on elucidating the specific synthesis process, mechanism of action, and safety profile of “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide”. Additionally, further studies could explore its potential applications in various fields such as medicinal chemistry and drug development.

properties

IUPAC Name

2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMSUIATMNQNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

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